N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide (N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide) is a synthetic, small molecule ligand that exhibits high affinity for Liver X Receptors (LXRs) [, , , , , , , , ]. LXRs are nuclear receptors that play a crucial role in regulating cholesterol metabolism, lipid metabolism, and glucose homeostasis [, , , , , , , , ]. While initially classified as a Liver X Receptor agonist, N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has also been identified as an inverse agonist for Retinoic Acid Receptor-Related Orphan Receptors α and γ (RORα/γ) []. This dual activity makes N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide a valuable tool in dissecting the roles of these receptors in various physiological and pathological processes.
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide binds to LXRs and activates their transcriptional activity [, , , , , , , , ]. This leads to the upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and ABCG1, which facilitate cholesterol efflux from macrophages [, , , , ]. N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide also induces the expression of genes involved in fatty acid synthesis and triglyceride synthesis in the liver, leading to increased plasma triglyceride levels [, ].
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide acts as an inverse agonist for RORα/γ by directly binding to these receptors and inhibiting their transcriptional activity []. This leads to the repression of RORα/γ-dependent target genes, such as glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis [].
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has demonstrated significant anti-atherosclerotic effects in preclinical studies using low-density lipoprotein receptor-deficient mice []. These effects are attributed to its ability to enhance reverse cholesterol transport, reducing the accumulation of cholesterol in arterial walls [, ].
Studies in mice fed high-fat diets have shown that N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide can prevent obesity development and improve insulin sensitivity [, ]. This effect is attributed to the modulation of genes involved in energy metabolism, including those involved in fatty acid oxidation and thermogenesis [, ].
While N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has shown promise in preventing obesity and insulin resistance, it has been associated with increased liver triglycerides and hepatic steatosis in some studies [, ]. Further research is necessary to understand these effects and develop strategies to mitigate them.
LXR activation has been implicated in the regulation of inflammatory responses. N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has been shown to modulate the expression of inflammatory genes in macrophages, suggesting its potential therapeutic application in inflammatory diseases [].
N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide has been shown to induce the expression of cytochrome P450 3A (CYP3A) enzymes in rodent hepatocytes []. This induction is mediated by the pregnane X receptor (PXR), another nuclear receptor involved in xenobiotic metabolism, suggesting a potential role for N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide in regulating drug metabolism [].
T0901317 was developed as part of research into synthetic LXR agonists aimed at treating metabolic diseases. It is classified under the category of nuclear receptor modulators, specifically as an agonist for liver X receptors. The compound has been studied for its effects on glucose metabolism, insulin secretion, and its potential roles in cancer therapy and metabolic regulation .
The synthesis of T0901317 involves several organic chemistry techniques to ensure high purity and potency. The compound can be synthesized through the modification of existing steroid structures or by employing multi-step synthesis involving specific reagents that introduce necessary functional groups.
The molecular structure of T0901317 is characterized by a complex arrangement that includes multiple rings typical of steroidal compounds.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of T0901317 during synthesis .
T0901317 participates in various chemical reactions primarily related to its interaction with biological targets:
The efficacy of T0901317 in these reactions is often assessed using cell culture assays and animal models.
T0901317 exerts its effects primarily through the activation of liver X receptors:
T0901317 possesses several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation for experimental use .
T0901317 has several significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3